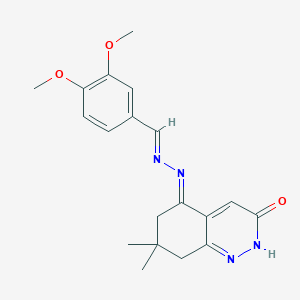
N-2-biphenylyl-2-(2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-biphenylyl-2-(2-nitrophenyl)acetamide, also known as BINA, is a synthetic compound that has been widely used in scientific research due to its unique properties. BINA is a potent and selective inhibitor of protein kinase C (PKC), which is a family of enzymes that play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
N-2-biphenylyl-2-(2-nitrophenyl)acetamide has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is involved in many signaling pathways, and its dysregulation has been implicated in the development of various diseases, including cancer, diabetes, and cardiovascular diseases. N-2-biphenylyl-2-(2-nitrophenyl)acetamide has been shown to selectively inhibit PKC alpha and beta isoforms, which are involved in cell proliferation and survival. Therefore, N-2-biphenylyl-2-(2-nitrophenyl)acetamide has been used to investigate the role of PKC in cancer cell growth and survival, as well as in the regulation of insulin secretion in pancreatic beta cells.
Wirkmechanismus
N-2-biphenylyl-2-(2-nitrophenyl)acetamide works by binding to the catalytic domain of PKC alpha and beta isoforms, which prevents the activation of the enzyme by phosphorylation. This leads to the inhibition of downstream signaling pathways that are activated by PKC, such as the MAPK/ERK pathway and the PI3K/Akt pathway. The inhibition of these pathways leads to a decrease in cell proliferation and survival, which is the basis for the anti-cancer and anti-diabetic effects of N-2-biphenylyl-2-(2-nitrophenyl)acetamide.
Biochemical and Physiological Effects:
N-2-biphenylyl-2-(2-nitrophenyl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and survival, the regulation of insulin secretion in pancreatic beta cells, and the improvement of glucose tolerance in animal models of diabetes. N-2-biphenylyl-2-(2-nitrophenyl)acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-2-biphenylyl-2-(2-nitrophenyl)acetamide in lab experiments is its selectivity for PKC alpha and beta isoforms, which allows for the specific inhibition of these enzymes without affecting other signaling pathways. However, the main limitation of using N-2-biphenylyl-2-(2-nitrophenyl)acetamide is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, N-2-biphenylyl-2-(2-nitrophenyl)acetamide has a relatively short half-life in vivo, which may limit its effectiveness in certain animal models.
Zukünftige Richtungen
There are several future directions for the use of N-2-biphenylyl-2-(2-nitrophenyl)acetamide in scientific research. One direction is the development of more potent and selective inhibitors of PKC, which may have greater therapeutic potential in the treatment of various diseases. Another direction is the investigation of the role of PKC in other cellular processes, such as autophagy and apoptosis, which may provide new insights into the mechanisms of cell death and survival. Finally, the use of N-2-biphenylyl-2-(2-nitrophenyl)acetamide in combination with other drugs may provide synergistic effects in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of N-2-biphenylyl-2-(2-nitrophenyl)acetamide involves a series of chemical reactions, starting from the reaction between 2-nitrobenzyl bromide and biphenyl in the presence of a base to form 2-(2-nitrophenyl)biphenyl. The resulting compound is then reacted with acetic anhydride in the presence of a catalyst to form N-2-biphenylyl-2-(2-nitrophenyl)acetamide. The overall yield of the synthesis process is around 30%, and the purity of the final product can be achieved by recrystallization.
Eigenschaften
IUPAC Name |
2-(2-nitrophenyl)-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-20(14-16-10-4-7-13-19(16)22(24)25)21-18-12-6-5-11-17(18)15-8-2-1-3-9-15/h1-13H,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRYYYVVCJNYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol](/img/structure/B5822301.png)
![N'-(3-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5822305.png)

![3-amino-N-(3-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5822313.png)
![7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5822321.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5822323.png)

![1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5822352.png)
![2-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5822355.png)

![1-(4-butoxybenzoyl)-1H-indole-2,3-dione 3-[O-(4-butoxybenzoyl)oxime]](/img/structure/B5822364.png)

![ethyl 4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5822380.png)